molecular formula C6H8N2O2 B12004860 Tetrahydro-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione

Tetrahydro-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione

Cat. No.: B12004860
M. Wt: 140.14 g/mol
InChI Key: PFNRLXIIUAPJTP-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions: Tetrahydro-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced forms of the compound .

Comparison with Similar Compounds

Comparison: Tetrahydro-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione is unique due to its specific structure and the resulting biological activities. Compared to similar compounds, it shows higher selectivity and potency in inhibiting specific enzymes like Plasmodium falciparum dihydroorotate dehydrogenase . This makes it a valuable compound in medicinal chemistry and drug development .

Biological Activity

Tetrahydro-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological potential, particularly focusing on its enzyme inhibition properties, anti-inflammatory effects, and cytotoxicity against various cancer cell lines.

Chemical Structure and Properties

This compound has the following molecular characteristics:

  • Molecular Formula: C₆H₈N₂O₂
  • Molecular Weight: 144.14 g/mol
  • CAS Number: 19720-72-0

This compound belongs to the class of pyrazoles, which are known for their versatile pharmacological profiles.

Enzyme Inhibition Activity

Recent studies have highlighted the compound's ability to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme critical in the de novo synthesis of pyrimidines. This activity is particularly relevant in the context of malaria treatment:

  • Inhibition of PfDHODH: The compound demonstrated significant inhibitory activity against Plasmodium falciparum DHODH (PfDHODH), with an IC₅₀ value of 2.9 ± 0.3 μM. This indicates a high selectivity for the parasite enzyme over the human counterpart (PfDHODH/HsDHODH selectivity index > 350) .

Table 1: Inhibition Data

CompoundIC₅₀ (μM)Selectivity Index
This compound2.9 ± 0.3>350

This selectivity suggests potential for therapeutic applications with reduced side effects on human cells.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been explored through various studies:

  • Mechanism of Action: It has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. Specific derivatives have exhibited IC₅₀ values comparable to standard anti-inflammatory drugs like diclofenac .

Table 2: Anti-inflammatory Activity Comparison

CompoundCOX-1 IC₅₀ (μM)COX-2 IC₅₀ (μM)Reference Drug IC₅₀ (μM)
This compound5.400.01Diclofenac: 54.65

These findings indicate that this compound may serve as a promising candidate for developing new anti-inflammatory therapies.

Cytotoxicity and Anticancer Activity

The cytotoxic effects of this compound were evaluated against several cancer cell lines:

  • Cell Lines Tested: The compound was tested against hematological tumor cell lines and exhibited significant cytotoxicity with IC₅₀ values indicating effective growth inhibition .

Table 3: Cytotoxicity Data

Cell LineIC₅₀ (μM)
Erythroleukemia (HEL)1.00 ± 0.42
Other Tumor LinesVariable

The presence of fluorinated groups in some derivatives has been associated with enhanced metabolic stability and resistance to degradation, further supporting their potential as anticancer agents.

Case Studies and Research Findings

Several case studies have underscored the biological significance of this compound:

  • Malaria Treatment: In a study focusing on malaria parasites, compounds derived from this scaffold showed potent inhibition of PfDHODH with minimal toxicity to human cells.
  • Anti-inflammatory Research: A series of pyrazole derivatives demonstrated varied anti-inflammatory effects in vivo and in vitro models, suggesting that modifications to the pyrazole structure can enhance therapeutic efficacy.
  • Cytotoxic Studies: Research indicated that derivatives with specific substitutions exhibited higher selectivity and potency against cancer cell lines compared to standard treatments.

Properties

Molecular Formula

C6H8N2O2

Molecular Weight

140.14 g/mol

IUPAC Name

1,2,5,6-tetrahydropyrazolo[1,2-a]pyrazole-3,7-dione

InChI

InChI=1S/C6H8N2O2/c9-5-1-3-7-6(10)2-4-8(5)7/h1-4H2

InChI Key

PFNRLXIIUAPJTP-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=O)CCN2C1=O

Origin of Product

United States

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